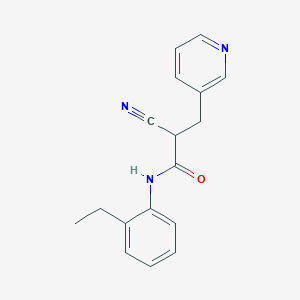
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups, a benzodioxine moiety, and a sulfonamide group. These structural elements contribute to its stability and reactivity, making it valuable in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The benzodioxine moiety can be synthesized through the cyclization of catechol derivatives with appropriate sulfonyl chlorides under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis techniques to enhance efficiency and yield. For instance, the continuous-flow reductive amination of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in a micro fixed-bed reactor has been reported to provide high yields and purity . This method leverages the benefits of enhanced mass transfer and controlled reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone to form hydroxylamine derivatives.
Common Reagents and Conditions:
Oxidation: Oxone, iodine
Reduction: Hydrogen, Pt/C catalyst
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Hydroxylamine derivatives: from oxidation
Reduced amines: from reduction
Substituted sulfonamides: from nucleophilic substitution
Aplicaciones Científicas De Investigación
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with molecular targets through its functional groups. The piperidine ring provides steric hindrance, making it a useful hindered base. The sulfonamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability . The benzodioxine moiety contributes to the overall electronic properties, affecting how the compound interacts with various pathways and targets.
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Utilized in polymer synthesis due to its reactive methacrylamide group.
Uniqueness: N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide stands out due to its combination of a piperidine ring, benzodioxine moiety, and sulfonamide group. This unique structure imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
Propiedades
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-16(2)10-12(11-17(3,4)19-16)18-24(20,21)13-5-6-14-15(9-13)23-8-7-22-14/h5-6,9,12,18-19H,7-8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPULTDKLTRXXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(6-chloro-3-pyridinyl)methyl]Piperazine](/img/structure/B2767536.png)


![5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2767541.png)
![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2767542.png)




